Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl-
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system, a brominated furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-: Similar structure but with a chlorine atom instead of a methyl group.
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl- lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. The presence of the brominated furan ring and the methyl group differentiates it from other similar compounds and may contribute to its unique biological and chemical properties.
Properties
CAS No. |
88570-81-4 |
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Molecular Formula |
C14H12BrN3O2 |
Molecular Weight |
334.17 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-8-2-5-13-17-14(10-3-4-11(15)20-10)9(6-12(16)19)18(13)7-8/h2-5,7H,6H2,1H3,(H2,16,19) |
InChI Key |
KXNAHPIHNIAXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N)C3=CC=C(O3)Br)C=C1 |
Origin of Product |
United States |
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